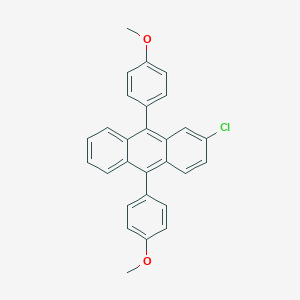

9,10-Bis(4-methoxyphenyl)-2-chloroanthracene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-9,10-bis(4-methoxyphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21ClO2/c1-30-21-12-7-18(8-13-21)27-23-5-3-4-6-24(23)28(19-9-14-22(31-2)15-10-19)26-17-20(29)11-16-25(26)27/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONASMBRWDSADQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348305 | |

| Record name | 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110904-87-5 | |

| Record name | 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene (CAS 110904-87-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene, a fluorescent aromatic compound with potential applications in materials science and as a chemical intermediate. Due to the limited availability of in-depth research specifically on this molecule, this guide combines available data with information from closely related 9,10-diaryl anthracene derivatives to provide a thorough understanding of its properties, synthesis, and potential applications.

Core Compound Properties

This compound is a substituted anthracene derivative characterized by a rigid, planar anthracene core with two methoxyphenyl groups at the 9 and 10 positions and a chlorine atom at the 2 position. These substitutions influence the molecule's electronic and photophysical properties.

Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 110904-87-5 |

| Molecular Formula | C₂₈H₂₁ClO₂ |

| Molecular Weight | 424.92 g/mol |

| Appearance | Light yellow to yellow powder or crystals |

| Melting Point | 240-242 °C |

| Solubility | Soluble in organic solvents like ether, chloroform, and carbon tetrachloride; insoluble in water. |

| Storage | Store at room temperature, sealed in a dry environment. |

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in the literature. However, based on the structure, two primary synthetic routes are plausible: a Suzuki-Miyaura cross-coupling reaction or a Friedel-Crafts type reaction. Below are detailed, representative protocols for these methods as they would apply to this or closely related molecules.

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound would likely involve the preparation of a di-halogenated anthracene precursor followed by a cross-coupling reaction.

Caption: Proposed Suzuki coupling synthesis workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of 9,10-diarylanthracenes.[1][2][3][4][5][6]

Reaction:

-

Reactants:

-

2-Chloro-9,10-dibromoanthracene (1.0 equiv)

-

4-Methoxyphenylboronic acid (2.2 equiv)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., aqueous 2M Na₂CO₃)

-

Solvent (e.g., Toluene or a mixture of Dioxane and water)

-

-

Procedure:

-

To a Schlenk flask, add 2-chloro-9,10-dibromoanthracene, 4-methoxyphenylboronic acid, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent and the aqueous base.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes).

-

Experimental Protocol: Friedel-Crafts Reaction

This protocol is a plausible alternative, adapted from general Friedel-Crafts procedures.[7][8][9][10][11]

Reaction:

-

Reactants:

-

2-Chloroanthracene (1.0 equiv)

-

Anisole (excess, acts as both reactant and solvent)

-

Lewis acid catalyst (e.g., AlCl₃ or FeCl₃, 2.2 equiv)

-

An acylating or alkylating agent precursor if not directly reacting with anisole.

-

-

Procedure:

-

In a round-bottom flask equipped with a stirrer and under an inert atmosphere, suspend 2-chloroanthracene in excess anisole.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up:

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.

-

Stir until the solids dissolve.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography followed by recrystallization as described for the Suzuki-Miyaura protocol.

-

Applications in Materials Science

Substituted 9,10-diphenylanthracene (DPA) derivatives are widely used in organic electronics due to their high fluorescence quantum yields, good thermal stability, and excellent charge transport properties.[12][13] this compound is expected to share these properties and is primarily used in the field of organic electronic materials.

Organic Light-Emitting Diodes (OLEDs)

DPA derivatives are excellent candidates for blue-emitting materials in OLEDs. They can be used as the emissive layer or as a host for a fluorescent or phosphorescent dopant. The methoxy groups on the phenyl rings can enhance hole injection/transport properties, while the anthracene core provides high luminescence efficiency.

Hypothetical OLED Device Fabrication Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]

- 4. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]

- 5. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. websites.umich.edu [websites.umich.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is an aromatic hydrocarbon with significant applications in the field of chemiluminescence.[1] Its rigid, conjugated structure, derived from the anthracene core, imparts unique photophysical properties that make it a valuable component in various analytical and diagnostic assays. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with representative experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in different environments and for its effective application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₁ClO₂ | [2][3] |

| Molecular Weight | 424.92 g/mol | [3] |

| Appearance | White crystal or crystalline powder | [4] |

| Melting Point | 211-212 °C | [4] |

| Boiling Point (Predicted) | 550.0 ± 50.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | |

| Solubility | Soluble in ether, chloroform, and carbon tetrachloride; Insoluble in water.[4] | [4] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [3][5] |

| Topological Polar Surface Area (TPSA) | 18.5 Ų | [2] |

| LogP (Predicted) | 8.2 | [2] |

| Rotatable Bond Count | 4 | [2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with pure crystalline solids typically exhibiting a sharp melting point range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.

-

The melting point is reported as the range T1-T2.

Boiling Point Determination (for high-boiling solids, this is often predicted)

For high molecular weight solids with high melting points, the boiling point is often determined under reduced pressure to prevent decomposition. However, for many such compounds, the boiling point is predicted using computational models. A general laboratory procedure for determining the boiling point of a liquid is described below.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is inverted and placed into the test tube with the sealed end up.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The apparatus is heated gently. As the liquid in the test tube boils, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Various solvents (e.g., water, ethanol, acetone, chloroform, hexane)

Procedure:

-

A small, measured amount of the solid (e.g., 10 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

The mixture is visually inspected for the presence of undissolved solid.

-

The compound's solubility is qualitatively described as soluble, partially soluble, or insoluble in the tested solvent. For quantitative analysis, the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC.

Density Determination

The density of a substance is its mass per unit volume. For a solid, this can be determined by measuring its mass and the volume of fluid it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., water or a non-polar solvent)

Procedure (using a graduated cylinder):

-

The mass of a sample of the solid is accurately measured using an analytical balance.

-

A known volume of the insoluble liquid is placed in a graduated cylinder, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The new volume of the liquid is recorded.

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

The density is calculated by dividing the mass of the solid by its determined volume.

Chemiluminescence Mechanism

This compound is primarily utilized for its chemiluminescent properties. Chemiluminescence is the emission of light as a result of a chemical reaction. For many anthracene derivatives, this process involves a chemical reaction that produces an electronically excited intermediate, which then decays to a ground state, releasing a photon of light. The process can be enhanced by the presence of a fluorophore, such as the anthracene derivative itself, through energy transfer.

Caption: General mechanism of peroxyoxalate chemiluminescence involving an anthracene derivative as the fluorophore.

In a typical peroxyoxalate chemiluminescence system, an oxalate ester reacts with hydrogen peroxide to form a high-energy intermediate. This intermediate is unstable and decomposes, but before it does, it can transfer its energy to a suitable acceptor molecule, in this case, this compound. This energy transfer promotes the anthracene derivative to an electronically excited state. As the excited molecule returns to its more stable ground state, it releases the excess energy in the form of light. The color of the emitted light is characteristic of the electronic structure of the fluorophore.

Potential Applications

While the primary application of this compound is in chemiluminescence-based detection systems, some research suggests potential applications in other fields. One source indicates a potential use as an anticancer agent, although the mechanism of action in this context is not well-defined.[5] Further investigation is required to explore and validate these potential therapeutic applications.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data, along with the described experimental protocols, offer valuable information for researchers and professionals working with this compound. The elucidation of its role in chemiluminescence highlights its importance in analytical sciences. Further research into its potential biological activities may open new avenues for its application in drug development.

References

An In-depth Technical Guide to 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene, a key compound in chemiluminescence and with potential in other advanced applications.

Molecular Structure and Physicochemical Properties

This compound is an aromatic hydrocarbon characterized by a chloro-substituted anthracene core with two 4-methoxyphenyl groups at the 9 and 10 positions.[1] This substitution pattern is crucial for its prominent fluorescent properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-chloro-9,10-bis(4-methoxyphenyl)anthracene | [2] |

| CAS Number | 110904-87-5 | [2][3][4][5] |

| Molecular Formula | C₂₈H₂₁ClO₂ | [2][3][4][5] |

| Molecular Weight | 424.92 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 240-242 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ether, chloroform, and carbon tetrachloride. | |

| Purity | Typically ≥97% from commercial suppliers | [4] |

Synthesis

The synthesis of this compound is generally achieved through the reaction of 2-chloroanthracene with a methoxyphenylating agent. A plausible synthetic route involves the reaction of 2-chloroanthraquinone with anisole followed by reduction.

This is a generalized protocol based on common synthetic methodologies for similar compounds and should be adapted and optimized.

-

Friedel-Crafts Acylation: To a stirred solution of 2-chloroanthraquinone and a slight excess of anisole in a suitable solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., aluminum chloride or trifluoromethanesulfonic acid) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude diketone intermediate.

-

Reduction: The crude intermediate is dissolved in a suitable solvent (e.g., acetic acid or a mixture of ethanol and hydrochloric acid). A reducing agent, such as tin(II) chloride or sodium borohydride, is added, and the mixture is heated to reflux for several hours.

-

Purification: After cooling, the product is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and then purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of chloroform and ethanol) to afford this compound as a crystalline solid.

Spectroscopic Analysis

The structural confirmation of this compound relies on standard spectroscopic techniques.

While specific experimental spectra are proprietary, the expected chemical shifts can be predicted based on the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H (Anthracene) | 7.2 - 8.5 | Aromatic C-H | 120 - 130 |

| Aromatic-H (Methoxyphenyl) | 6.9 - 7.5 | Aromatic C-Cl | ~132 |

| Methoxy (-OCH₃) | ~3.9 | Aromatic C-O | ~159 |

| Aromatic Quaternary C | 130 - 140 | ||

| Methoxy (-OCH₃) | ~55 |

Note: Predicted values are for illustrative purposes. Actual spectra should be obtained for confirmation.

Mass spectrometry confirms the molecular weight and can provide insights into the fragmentation patterns.

Table 3: Key Mass Spectrometry Data

| m/z | Interpretation |

| 424 | Molecular ion [M]⁺ |

| 425 | Isotopic peak due to ¹³C |

| 426 | Isotopic peak due to ³⁷Cl |

| 255 | A significant fragment, potentially corresponding to the loss of a methoxyphenyl group and other fragments. |

Source:[2]

Core Applications: Peroxyoxalate Chemiluminescence

The most prominent application of this compound is as a high-efficiency blue light-emitting fluorophore in peroxyoxalate chemiluminescent systems, commonly used in "light sticks".[3][5]

The process involves the reaction of an oxalate ester (e.g., bis(2,4,6-trichlorophenyl) oxalate, TCPO) with hydrogen peroxide, catalyzed by a weak base. This reaction generates a high-energy intermediate, often proposed to be a 1,2-dioxetanedione. This unstable intermediate transfers its energy to the this compound molecule (the activator), promoting it to an excited singlet state. As the excited molecule relaxes to its ground state, it emits a photon of light, resulting in the characteristic blue glow.

-

Organic Electronics: Due to its conjugated aromatic structure and fluorescent properties, it has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

-

Medicinal Chemistry: Preliminary studies suggest potential as an anticancer agent, though further research is required to elucidate the mechanism of action.[1]

Safety and Handling

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem

Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

References

A Technical Guide to the Spectral Properties of 2-chloro-9,10-bis(4-methoxyphenyl)anthracene

This technical guide provides a detailed overview of the spectral data for 2-chloro-9,10-bis(4-methoxyphenyl)anthracene, targeting researchers, scientists, and professionals in drug development. The document summarizes predicted spectral data, outlines detailed experimental protocols for its synthesis and characterization, and includes visualizations of the synthetic workflow.

Molecular Structure:

-

IUPAC Name: 2-chloro-9,10-bis(4-methoxyphenyl)anthracene

-

Molecular Formula: C₂₈H₂₁ClO₂

-

Molecular Weight: 424.92 g/mol

-

CAS Number: 110904-87-5

Data Presentation

Due to the limited availability of experimentally derived spectral data in peer-reviewed literature, the following tables present predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-chloro-9,10-bis(4-methoxyphenyl)anthracene in CDCl₃ is expected to show signals in the aromatic region, corresponding to the protons on the anthracene core and the methoxyphenyl substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 8.40 | d | ~ 9.0 | 1H | H-4 |

| ~ 8.35 | s | - | 1H | H-1 |

| ~ 8.00 | d | ~ 9.0 | 1H | H-5 |

| ~ 7.70 | d | ~ 9.0 | 1H | H-8 |

| ~ 7.50 | dd | ~ 9.0, 2.0 | 1H | H-3 |

| ~ 7.40 - 7.30 | m | - | 2H | H-6, H-7 |

| ~ 7.20 | d | ~ 8.5 | 4H | Ar-H (methoxyphenyl, ortho to anthracene) |

| ~ 7.00 | d | ~ 8.5 | 4H | Ar-H (methoxyphenyl, meta to anthracene) |

| ~ 3.90 | s | - | 6H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will exhibit a larger number of signals corresponding to the non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.0 | C-O (methoxyphenyl) |

| ~ 137.0 | C-9, C-10 |

| ~ 132.0 - 125.0 | Aromatic C-H and C-Cl |

| ~ 114.0 | Aromatic C-H (methoxyphenyl) |

| ~ 55.5 | -OCH₃ |

Table 3: Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak due to the presence of the chlorine isotope ³⁷Cl.[1] Fragmentation would likely involve the loss of the methoxy groups and cleavage of the phenyl rings.

| m/z | Relative Intensity (%) | Assignment |

| 424 | ~ 100 | [M]⁺ (with ³⁵Cl) |

| 426 | ~ 33 | [M+2]⁺ (with ³⁷Cl) |

| 393 | Moderate | [M - OCH₃]⁺ |

| 317 | Moderate | [M - C₆H₄OCH₃]⁺ |

| 289 | Low | [M - C₆H₄OCH₃ - CO]⁺ |

| 212 | Low | [C₁₄H₈Cl]⁺ (chloroanthracene fragment) |

Table 4: Predicted Photophysical Data

Substituted anthracenes are known for their fluorescent properties. The introduction of methoxyphenyl groups at the 9 and 10 positions typically results in a red-shift of the absorption and emission spectra compared to unsubstituted anthracene.

| Parameter | Predicted Value | Solvent |

| λmax (UV-Vis Absorption) | 380 - 420 nm | Dichloromethane |

| ε (Molar Extinction Coefficient) | > 10,000 M⁻¹cm⁻¹ | Dichloromethane |

| λem (Fluorescence Emission) | 430 - 470 nm | Dichloromethane |

| Φf (Fluorescence Quantum Yield) | > 0.8 | Dichloromethane |

Experimental Protocols

The following are detailed methodologies for the synthesis of 2-chloro-9,10-bis(4-methoxyphenyl)anthracene and the acquisition of its spectral data.

Synthesis of 2-chloro-9,10-bis(4-methoxyphenyl)anthracene

A plausible synthetic route involves a Friedel-Crafts acylation of 2-chloroanthracene followed by reduction, or more commonly, the reduction of a 2-chloro-9,10-anthraquinone precursor followed by a Grignard reaction.[2] A common method for preparing 9,10-diaryl anthracenes is through the reaction of the corresponding anthraquinone with an organometallic reagent.

Step 1: Synthesis of 2-chloro-9,10-anthraquinone

-

To a solution of phthalic anhydride (1 equivalent) and 4-chlorophenol (1 equivalent) in concentrated sulfuric acid, heat the mixture at 180-200 °C for 4-6 hours.

-

Cool the reaction mixture and pour it into a large volume of cold water.

-

Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then dry.

-

Recrystallize the crude product from glacial acetic acid to yield pure 2-chloro-9,10-anthraquinone.

Step 2: Synthesis of 2-chloro-9,10-bis(4-methoxyphenyl)anthracene

-

Prepare a Grignard reagent from 4-bromoanisole (2.5 equivalents) and magnesium turnings (2.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared Grignard reagent, add a solution of 2-chloro-9,10-anthraquinone (1 equivalent) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture and quench by slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The intermediate diol is not isolated but is reduced in the next step.

-

To the crude diol, add a solution of sodium iodide (5 equivalents) and sodium hypophosphite (5 equivalents) in glacial acetic acid.

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture, and pour it into water.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford pure 2-chloro-9,10-bis(4-methoxyphenyl)anthracene.

Spectral Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Standard: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Procedure: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of CDCl₃. Acquire ¹H NMR and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

Mass Spectrometry (MS)

-

Instrument: A high-resolution mass spectrometer (HRMS) with an Electron Ionization (EI) source.

-

Procedure: Introduce a small amount of the sample directly into the ion source. Acquire the mass spectrum over a range of m/z 50-600. The molecular ion peak (M⁺) and the isotopic pattern for chlorine (M⁺ and M+2) should be observed.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

-

Solvent: Spectroscopic grade dichloromethane or cyclohexane.

-

Procedure: Prepare a dilute solution of the compound (~10⁻⁵ M). For UV-Vis, scan the absorbance from 200 to 600 nm. For fluorescence, excite the sample at its absorption maximum (λmax) and record the emission spectrum. The quantum yield can be determined relative to a standard fluorophore (e.g., quinine sulfate).

Mandatory Visualization

The following diagrams illustrate the proposed synthetic workflow and a logical relationship for spectral interpretation.

Caption: Synthetic workflow for 2-chloro-9,10-bis(4-methoxyphenyl)anthracene.

Caption: Logical workflow for spectral analysis and data interpretation.

References

A Technical Guide to the Fluorescence Quantum Yield of Substituted Anthracenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the fluorescence quantum yield of substituted anthracenes. Anthracene and its derivatives are a pivotal class of polycyclic aromatic hydrocarbons utilized extensively in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. A comprehensive understanding of how substitution patterns on the anthracene nucleus influence its photophysical properties, particularly the efficiency of fluorescence emission, is paramount for the rational design of novel molecules with tailored applications. This document provides a detailed overview of substituent effects, quantitative data on the fluorescence quantum yields of various anthracene derivatives, standardized experimental protocols for their measurement, and visualizations of key concepts and workflows.

The Influence of Substituents on Anthracene's Photophysical Properties

The fluorescence quantum yield (Φf) of a molecule is a measure of its fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. For anthracene, this value is significantly influenced by the nature and position of substituents on its aromatic core. Unsubstituted anthracene itself has a fluorescence quantum yield of approximately 0.27-0.36 in various solvents.[1] This less-than-unity quantum yield is primarily due to a competitive non-radiative decay pathway known as intersystem crossing (ISC), which populates the triplet excited state.[2]

Substituents can modulate the rates of both radiative (fluorescence) and non-radiative decay pathways, thereby altering the overall fluorescence quantum yield. The key mechanisms through which substituents exert their influence include:

-

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic structure of the anthracene core.[3][4] EDGs, such as amino (-NH2) and methoxy (-OCH3) groups, generally tend to increase the fluorescence quantum yield. This is often attributed to an increase in the transition dipole moment and a decrease in the rate of intersystem crossing. Conversely, EWGs, like nitro (-NO2) and cyano (-CN) groups, often lead to a decrease in fluorescence quantum yield by promoting intersystem crossing or other non-radiative decay channels.[5][6]

-

Steric Effects: Bulky substituents can induce geometric distortions in the anthracene ring system. This can impact the degree of π-conjugation and the energy levels of the excited states, consequently affecting the fluorescence properties.[7]

-

Heavy Atom Effect: The presence of heavy atoms (e.g., bromine, iodine) in substituents dramatically enhances the rate of intersystem crossing due to increased spin-orbit coupling.[8][9] This effect provides a powerful tool for quenching fluorescence and populating the triplet state, a desirable characteristic for applications in photodynamic therapy and triplet-triplet annihilation upconversion.[2][10] For instance, the introduction of bromine atoms onto the anthracene core leads to a significant decrease in fluorescence quantum yield.[8][9]

-

Positional Isomerism: The position of the substituent on the anthracene ring (e.g., 1, 2, or 9-position) has a profound impact on the photophysical properties.[3][4] Substitution at the 9- and 10-positions often has the most significant effect due to the high electron density at these locations in the excited state.

Quantitative Data on Fluorescence Quantum Yields

The following table summarizes the fluorescence quantum yields of a selection of substituted anthracenes, providing a comparative overview of the effects of different substituents.

| Substituent(s) | Position(s) | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |

| Unsubstituted | - | Cyclohexane | 350 | 380, 401, 425 | 0.36 | [1] |

| Unsubstituted | - | Ethanol | - | - | 0.27 | [1] |

| 9-Ethyl | 9 | Cyclohexane | 350 | - | - | [11] |

| 9,10-Diphenyl | 9,10 | Ethanol | - | - | 0.95 | [12] |

| 9,10-Diphenyl | 9,10 | Cyclohexane | - | - | 0.86 | [12] |

| 9,10-Bis(thiophen-2-yl) | 9,10 | - | - | - | 0.02 | [2] |

| 9-Bromo | 9 | - | - | - | - | [8][9] |

| 9,10-Dibromo | 9,10 | - | - | - | - | [8][9] |

Note: The table provides a selection of available data. Researchers should consult the primary literature for more extensive datasets and specific experimental conditions.

Experimental Protocols for Measuring Fluorescence Quantum Yield

The accurate determination of fluorescence quantum yield is crucial for characterizing and comparing fluorescent molecules. The relative method, also known as the comparative method, is a widely used and accessible technique.[11] This method involves comparing the fluorescence of a sample to that of a well-characterized standard with a known quantum yield.

Principle of the Relative Method

For dilute solutions with low absorbance at the excitation wavelength, the fluorescence quantum yield of a sample (Φx) can be calculated using the following equation:[11]

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx² / ηstd²)

Where:

-

Φstd is the fluorescence quantum yield of the standard.

-

Ix and Istd are the integrated fluorescence intensities of the sample and the standard, respectively.

-

Ax and Astd are the absorbances of the sample and the standard at the excitation wavelength.

-

ηx and ηstd are the refractive indices of the sample and standard solutions, respectively.

Detailed Experimental Protocol (Example: 9-Ethylanthracene)

This protocol outlines the steps for determining the fluorescence quantum yield of 9-ethylanthracene using quinine sulfate as a standard.[11]

Materials:

-

9-Ethylanthracene (sample)

-

Quinine sulfate (standard, Φstd = 0.54 in 0.1 M H₂SO₄)

-

Cyclohexane (solvent for sample)

-

0.1 M Sulfuric acid (solvent for standard)

-

Spectrophotometer (for absorbance measurements)

-

Spectrofluorometer (for fluorescence measurements)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of 9-ethylanthracene in cyclohexane (e.g., 100 µM).

-

Prepare a primary stock solution of quinine sulfate in 0.1 M H₂SO₄.

-

-

Preparation of Working Solutions:

-

Absorbance Measurements:

-

Using the spectrophotometer, measure the absorbance of each working solution at the excitation wavelength (350 nm). Use the respective solvents as blanks.

-

-

Fluorescence Measurements:

-

Configure the spectrofluorometer. Set the excitation wavelength to 350 nm and choose appropriate excitation and emission slit widths (e.g., 5 nm).

-

Record the fluorescence emission spectrum for each working solution of the sample and the standard. The emission range for quinine sulfate is typically 400-600 nm, and for 9-ethylanthracene, it will be in the UV-blue region.

-

Use the respective solvents as blanks to record and subtract any background fluorescence.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For each sample and standard concentration, calculate the fluorescence quantum yield using the equation provided in section 3.1.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The ratio of the slopes can also be used to calculate the sample's quantum yield.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the fluorescence quantum yield of substituted anthracenes.

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

Caption: Influence of substituent electronic effects on fluorescence quantum yield.

References

- 1. omlc.org [omlc.org]

- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 3. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Modulating the intersystem crossing mechanism of anthracene carboxyimide-based photosensitizers via structural adjustments and application as a potent photodynamic therapeutic reagent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Luminescent Dance of Electrons: An In-depth Technical Guide to the Electrochemiluminescence Mechanism of Anthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Anthracene and its derivatives have long captivated the attention of the scientific community owing to their remarkable photophysical properties. In recent decades, their ability to emit light through electrochemical stimulation, a phenomenon known as electrochemiluminescence (ECL), has paved the way for highly sensitive analytical techniques and innovative diagnostic tools. This technical guide delves into the core mechanisms governing the ECL of anthracene derivatives, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore the fundamental principles, detail key experimental protocols, and present a comparative analysis of the ECL performance of various anthracene-based luminophores.

Core Principles of Electrochemiluminescence

Electrochemiluminescence is a process where species generated at an electrode surface undergo electron-transfer reactions to form an excited state that subsequently emits light. For anthracene derivatives, two primary mechanisms are responsible for generating this excited state: the annihilation pathway and the co-reactant pathway.

The Annihilation Pathway

The annihilation pathway involves the electrochemical generation of both radical cations and radical anions of the anthracene derivative (A) at the electrode surface. This is typically achieved by applying a potential that alternates between oxidative and reductive potentials. The subsequent annihilation reaction between the radical cation (A•+) and the radical anion (A•−) leads to the formation of a ground-state molecule and an excited-state molecule (A*), which then decays radiatively to produce light.

The process can be summarized by the following reactions:

-

Oxidation: A - e⁻ → A•⁺

-

Reduction: A + e⁻ → A•⁻

-

Annihilation: A•⁺ + A•⁻ → A* + A

-

Emission: A* → A + hν (light)

This mechanism is highly efficient in aprotic organic solvents but can be limited by the stability of the generated radical ions.

The Co-reactant Pathway

In aqueous media, which is more relevant for biological applications, the annihilation pathway is often inefficient. The co-reactant pathway provides a more robust alternative. This mechanism involves the simultaneous oxidation or reduction of the anthracene derivative and a co-reactant at the electrode. The highly reactive intermediate species generated from the co-reactant then reacts with the oxidized or reduced anthracene derivative to produce the excited state.

A common oxidative co-reactant is tri-n-propylamine (TPrA). The mechanism proceeds as follows:

-

Both the anthracene derivative (A) and TPrA are oxidized at the electrode surface.

-

The TPrA radical cation (TPrA•⁺) rapidly deprotonates to form a highly reducing TPrA radical (TPrA•).

-

The TPrA radical injects an electron into the oxidized anthracene derivative (A•⁺) to generate the excited state (A*).

The reactions are:

-

Oxidation of Anthracene: A - e⁻ → A•⁺

-

Oxidation of Co-reactant: TPrA - e⁻ → TPrA•⁺

-

Deprotonation: TPrA•⁺ → TPrA• + H⁺

-

Excitation: A•⁺ + TPrA• → A* + Products

-

Emission: A* → A + hν (light)

This pathway is advantageous as it requires only a single potential step (oxidation) and is highly efficient in aqueous solutions, making it ideal for bioanalytical applications.

Experimental Protocols for ECL Characterization

The investigation of the ECL mechanism of anthracene derivatives relies on a combination of electrochemical and spectroscopic techniques. This section details the fundamental experimental protocols.

Materials and Reagents

-

Anthracene Derivatives: High purity (≥98%) is crucial. Derivatives such as 9,10-diphenylanthracene (DPA) and its substituted analogues are commonly studied.

-

Solvent: For annihilation studies, aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are used. For co-reactant studies, aqueous buffer solutions (e.g., phosphate-buffered saline, PBS) are employed.

-

Supporting Electrolyte: Typically 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) for organic solvents, and salts like KCl or Na₂SO₄ for aqueous solutions.

-

Co-reactant: Tri-n-propylamine (TPrA) is the most common, typically used at concentrations of 10-100 mM.

-

Working Electrode: Glassy carbon, platinum, or gold electrodes are commonly used.

-

Reference Electrode: Ag/AgCl or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire or mesh.

Cyclic Voltammetry (CV)

CV is used to determine the oxidation and reduction potentials of the anthracene derivatives and the co-reactant.

Procedure:

-

Prepare a solution of the anthracene derivative (e.g., 1 mM) in the chosen solvent with the supporting electrolyte.

-

Place the solution in an electrochemical cell with the three-electrode system.

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

Scan the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the compound, and then reverse the scan to a potential sufficiently negative to reduce it.

-

Record the current response as a function of the applied potential. The peak potentials correspond to the oxidation and reduction events.

ECL Spectroscopy

ECL spectroscopy measures the intensity and spectrum of the emitted light during the electrochemical reactions.

Procedure:

-

Use the same electrochemical setup as for CV, but place the cell in a light-tight box.

-

Position a photomultiplier tube (PMT) or a CCD spectrometer in front of the working electrode to detect the emitted light.

-

Apply a potential program that triggers the ECL reaction (e.g., potential steps or sweeps to the redox potentials determined by CV).

-

Simultaneously record the electrochemical current and the light intensity as a function of time or potential.

-

To obtain the ECL spectrum, the emitted light is passed through a monochromator before reaching the detector, or a CCD spectrometer is used.

Quantitative Data of Anthracene Derivatives

The ECL performance of anthracene derivatives is influenced by their molecular structure. Substituents on the anthracene core can alter the redox potentials, fluorescence quantum yield, and stability of the radical ions, all of which impact the ECL efficiency. The following table summarizes key ECL parameters for selected anthracene derivatives.

| Derivative | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Fluorescence Quantum Yield (Φf) | Relative ECL Intensity (vs. DPA) |

| Anthracene | 1.09 | -1.96 | 0.27 | 0.1 |

| 9,10-Diphenylanthracene (DPA) | 1.15 | -1.85 | 0.90 | 1.0 |

| 9,10-Bis(4-methoxyphenyl)anthracene | 1.05 | -1.90 | 0.85 | 1.2 |

| 9,10-Bis(4-cyanophenyl)anthracene | 1.35 | -1.65 | 0.78 | 0.8 |

| 2-Ethylanthracene | 1.07 | -2.00 | 0.30 | 0.2 |

Note: Values are approximate and can vary depending on the experimental conditions (solvent, electrolyte, etc.).

Conclusion and Future Perspectives

Anthracene derivatives remain a cornerstone in the field of electrochemiluminescence due to their high fluorescence quantum yields and tunable electrochemical properties. The understanding of their ECL mechanisms, particularly the co-reactant pathway, has been instrumental in the development of highly sensitive bioassays. Future research will likely focus on the design of novel anthracene derivatives with enhanced water solubility, biocompatibility, and ECL efficiency. The exploration of new co-reactants and the integration of anthracene-based luminophores into nanomaterials are also promising avenues for advancing the capabilities of ECL-based technologies in diagnostics and beyond. The continued investigation into the intricate dance of electrons and light in these fascinating molecules holds the key to unlocking even more powerful analytical tools.

Theoretical Frontiers of 9,10-Diaryl Anthracene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental landscape of 9,10-diaryl anthracene compounds. These molecules, characterized by their robust aromatic core and tunable peripheral substituents, are at the forefront of materials science and medicinal chemistry research. Their unique photophysical properties make them ideal candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. Furthermore, their rigid structure serves as a versatile scaffold for the design of targeted therapeutics. This document details the computational methodologies used to predict their behavior, the synthetic protocols for their creation, and their emerging roles in drug development, with a focus on the inhibition of key signaling pathways.

Core Concepts: A Theoretical Overview

The electronic and photophysical properties of 9,10-diaryl anthracene derivatives are largely governed by the nature of the aryl substituents at the 9 and 10 positions. Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding these properties. Key parameters investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and the energies of excited states. These calculations provide insights into the absorption and emission characteristics, quantum yields, and the potential for applications in optoelectronics.

A general workflow for the theoretical investigation of these compounds is outlined below.

Data Presentation: Photophysical and Electronic Properties

The following tables summarize key quantitative data from theoretical and experimental studies on various 9,10-diaryl anthracene derivatives.

Table 1: Photophysical Properties of Selected 9,10-Diaryl Anthracene Derivatives

| Compound | Substituent(s) | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference |

| 9,10-Diphenylanthracene | Phenyl | Cyclohexane | 373 | 426 | ~1.0 | [1][2] |

| 9,10-Bis(4-methoxyphenyl)anthracene | 4-Methoxyphenyl | CH2Cl2 | - | < 477 | > 0.52 | [3] |

| 9,10-Bis(4-formylphenyl)anthracene | 4-Formylphenyl | CH2Cl2 | - | < 477 | > 0.52 | [3] |

| 9,10-Bis(perfluorobenzyl)anthracene | Perfluorobenzyl | Cyclohexane | - | 416 | 0.85 | [4] |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Phenyl, 4-(Trifluoromethyl)phenyl | - | - | - | High | [1] |

| 4-(10-Phenylanthracen-9-yl)benzonitrile | Phenyl, 4-Cyanophenyl | - | - | - | High | [1] |

| 9,10-Di(thiophen-2-yl)anthracene | Thiophen-2-yl | - | - | - | < 0.10 | [1] |

Table 2: Theoretical Data for Selected Anthracene Derivatives

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Anthracene (en-1) | DFT/TD-DFT | - | - | - | - | [4] |

| 1,5-Diethylanthracene (en-2) | DFT/TD-DFT | - | - | - | - | [4] |

| 1,5-Divinylanthracene (en-3) | DFT/TD-DFT | - | - | - | - | [4] |

| 1,5-Diphenylanthracene (en-4) | DFT/TD-DFT | - | - | - | - | [4] |

| (2E)‐1‐(Anthracen‐9‐yl)‐3‐(4‐nitrophenyl)prop‐2‐en‐1‐one | DFT (B3LYP) | 6‐31G(d,p) / 6-31G+(d,p) | - | - | - |

Experimental Protocols

Synthesis of 9,10-Diaryl Anthracenes

The synthesis of 9,10-diaryl anthracenes is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 9,10-Diphenylanthracene

This protocol is a generalized procedure based on literature reports.[1][5][6][7][8]

Materials:

-

9,10-Dibromoanthracene

-

Phenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

-

Base (e.g., aqueous Sodium Carbonate (Na2CO3) solution)

-

Solvent system (e.g., Toluene/THF or DMF)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., Diethyl ether, Hexane, Dichloromethane)

Procedure:

-

To a reaction flask, add 9,10-dibromoanthracene, phenylboronic acid (typically 2.2-2.5 equivalents), and the palladium catalyst (typically 1-5 mol%).

-

Add the solvent system (e.g., a mixture of toluene, THF, and 2M aqueous Na2CO3).

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for the specified reaction time (typically 2.5-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 9,10-diphenylanthracene.

Protocol 2: Heck Reaction for the Synthesis of 9,10-Divinyl Anthracene Derivatives

This protocol is a generalized procedure based on literature reports.[9][10]

Materials:

-

9,10-Dibromoanthracene

-

Alkene (e.g., ethyl acrylate)

-

Palladium catalyst (e.g., trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))

-

Base (e.g., Sodium acetate trihydrate)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography

Procedure:

-

In a reaction vessel, combine 9,10-dibromoanthracene, the alkene (typically in excess), the palladium catalyst, and the base.

-

Add the anhydrous solvent.

-

Seal the vessel and purge with an inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Computational Methodology

Protocol 3: DFT and TD-DFT Calculations of Photophysical Properties

This protocol outlines a general approach for the theoretical calculation of the electronic and photophysical properties of 9,10-diaryl anthracene compounds.[11][12][13]

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Procedure:

-

Molecular Structure Input: Build the 3D structure of the 9,10-diaryl anthracene molecule of interest using a molecular modeling program.

-

Ground State Geometry Optimization:

-

Perform a geometry optimization of the ground state (S0) using DFT.

-

A common functional used is B3LYP.

-

A suitable basis set, such as 6-311G(d,p), should be employed.

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) if calculations are to be performed in solution.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies). This also provides thermodynamic data.

-

-

Frontier Molecular Orbital Analysis:

-

From the optimized ground state calculation, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap.

-

-

Excited State Calculations:

-

Perform single-point energy calculations on the optimized ground-state geometry using TD-DFT to determine the vertical excitation energies and oscillator strengths for the lowest singlet excited states.

-

The same functional and basis set as the ground state optimization are typically used.

-

-

Excited State Geometry Optimization:

-

To calculate emission properties, perform a geometry optimization of the first singlet excited state (S1) using TD-DFT.

-

-

Emission Energy Calculation:

-

Perform a single-point energy calculation on the optimized S1 geometry to determine the emission energy.

-

-

Analysis of Results:

-

Analyze the calculated absorption and emission energies, oscillator strengths, and the molecular orbitals involved in the electronic transitions to understand the photophysical properties of the molecule.

-

Applications in Drug Development

Certain derivatives of 9,10-diaryl anthracene, particularly the 9,10-anthracenediones, have shown promise as inhibitors of signaling pathways implicated in cancer. One such pathway is the Wnt/β-catenin signaling pathway.

The Wnt/β-catenin Signaling Pathway and its Inhibition

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[3][14] Its aberrant activation is a hallmark of many cancers. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to their receptors, leading to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. Small molecule inhibitors can target various components of this pathway.[15][16][17] Some anthracene-9,10-dione derivatives have been identified as inhibitors that may interfere with the interaction between β-catenin and its transcriptional co-activators.

Cellular Imaging

The inherent fluorescence of many 9,10-diaryl anthracene derivatives makes them suitable for use as fluorescent probes in cellular imaging.[18][19] Their lipophilic nature allows for cell membrane permeability, and modifications to the aryl substituents can be used to target specific organelles or cellular components. The development of aggregation-induced emission (AIE) active 9,10-diaryl anthracene derivatives has further enhanced their utility in biological imaging by providing bright fluorescence in the aggregated state within cells.[19]

Conclusion

The theoretical study of 9,10-diaryl anthracene compounds, in conjunction with targeted synthesis and biological evaluation, continues to unveil new opportunities in materials science and drug discovery. The predictive power of computational chemistry allows for the rational design of molecules with tailored photophysical and biological properties. As synthetic methodologies become more refined and our understanding of the complex biological pathways deepens, the potential for these versatile compounds to address challenges in both technology and medicine will undoubtedly expand.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]

- 3. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

- 5. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]

- 6. posters.unh.edu [posters.unh.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Heck reaction synthesis of anthracene and naphthalene derivatives as traps and clean chemical sources of singlet molecular oxygen in biological systems - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Computational Investigation of SomeXanthene-Based Molecules for Optoelectronic Properties: DFT and TD-DFT Study | The Bioscan [thebioscan.com]

- 14. Wnt/beta-catenin signaling and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Small molecules in Wnt signaling [web.stanford.edu]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 19. 9,10-(Divinyl) Anthracene Based Bright Aggregation-Induced Emission Organic Dots for HeLa Cells Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is a substituted aromatic hydrocarbon belonging to the family of 9,10-diaryl-anthracenes. These compounds are of significant interest in materials science and medicinal chemistry due to their unique photophysical and electrochemical properties. The presence of the methoxyphenyl groups at the 9 and 10 positions and the chloro substituent at the 2 position of the anthracene core significantly influences its electronic structure and, consequently, its fluorescence and electrochemical behavior. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, characterization, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₁ClO₂ | PubChem[1] |

| Molecular Weight | 424.92 g/mol | PubChem[1] |

| Appearance | White crystalline powder | ChemBK |

| Melting Point | 240-242 °C | ChemicalBook[2] |

| Solubility | Soluble in organic solvents such as ether, chloroform, and carbon tetrachloride; insoluble in water. | ChemBK |

| CAS Number | 110904-87-5 | PubChem[1] |

Synthesis and Characterization

Postulated Synthetic Pathway

A plausible and commonly employed method for the synthesis of 9,10-diarylanthracenes is the Suzuki-Miyaura cross-coupling reaction. This approach would involve the reaction of a dihaloanthracene with an appropriate arylboronic acid in the presence of a palladium catalyst.

Experimental Protocol (Hypothetical)

Based on general procedures for Suzuki-Miyaura reactions, a hypothetical experimental protocol is provided below. Note: This is a generalized procedure and would require optimization for this specific reaction.

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-9,10-dibromoanthracene (1 equivalent), 4-methoxyphenylboronic acid (2.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add a base, such as potassium carbonate (4 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Characterization Data

While the raw spectral data is not publicly available, the PubChem database indicates the existence of the following spectral information for this compound:

-

¹H NMR and ¹³C NMR: Data available from Sigma-Aldrich.

-

Mass Spectrometry (GC-MS): Data available from the NIST Mass Spectrometry Data Center.[3]

-

IR Spectroscopy (ATR-IR): Data available from Aldrich.[3]

Researchers requiring this data should consult these sources directly.

Potential Applications

Based on the properties of related 9,10-disubstituted anthracene derivatives and information from chemical suppliers, this compound has potential applications in the following areas:

-

Organic Electronics: Its fluorescent properties make it a candidate for use as a blue-emitting material in organic light-emitting diodes (OLEDs).[3] Anthracene derivatives are known for their high quantum yields and stability, which are crucial for OLED performance.

-

Fluorescent Probes and Dyes: The compound is described as a blue fluorescent agent and could be utilized in applications requiring fluorescent labeling.[2]

-

Chemiluminescence: It is reported to be a high-brightness, high-efficiency chemiluminescent substance, primarily used in chemical cold light products.[2]

-

Medicinal Chemistry: Some sources suggest potential applications as an anticancer agent, although this requires further investigation.[3]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the characterization of a synthesized organic compound like this compound.

Safety and Handling

According to available safety data, this compound is irritating to the eyes, respiratory system, and skin. It is therefore recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

In-Depth Technical Guide: Health and Safety of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene (CAS No. 110904-87-5). The information is compiled for an audience of researchers, scientists, and drug development professionals who may be handling or investigating this compound.

Section 1: Chemical and Physical Properties

This compound is a substituted aromatic hydrocarbon. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₈H₂₁ClO₂ |

| Molecular Weight | 424.92 g/mol |

| CAS Number | 110904-87-5 |

| Appearance | White crystal or crystalline powder |

| Melting Point | 240-242 °C |

| Solubility | Soluble in organic solvents such as ether, chloroform, and carbon tetrachloride; insoluble in water.[1] |

| Storage | Sealed in a dry, room temperature environment. |

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[2] The hazard classifications are summarized in Table 2.

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety and Handling section of this guide.

Section 3: Toxicological Information

Experimental Protocols

3.1.1 Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)

This in vitro test is designed to predict the skin irritation potential of a chemical by using a reconstructed human epidermis (RhE) model.[3][4][5]

-

Test System: A three-dimensional reconstructed human epidermis model, which consists of non-transformed human-derived epidermal keratinocytes.[3][4]

-

Methodology:

-

The test substance is applied topically to the surface of the RhE tissue.

-

Following a defined exposure period, the substance is removed, and the tissue is incubated.

-

Cell viability is then assessed using a vital dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The enzymatic conversion of MTT to a blue formazan salt by metabolically active cells is measured spectrophotometrically.[3][4]

-

-

Endpoint: A decrease in cell viability below a defined threshold (typically ≤ 50%) indicates that the substance is an irritant.[6]

3.1.2 Eye Irritation Testing (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[2][7][8][9][10]

-

Test System: The albino rabbit is the preferred model for this test.[2][11]

-

Methodology:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]

-

The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.[10]

-

Ocular reactions, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), are scored using a standardized grading system.

-

-

Endpoint: The severity and reversibility of the observed ocular lesions determine the irritation classification.

Section 4: Safety and Handling

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Section 5: Experimental Workflows and Diagrams

Due to the lack of specific published research on the biological signaling pathways of this compound, a diagram illustrating a general experimental workflow for assessing its irritation potential is provided below.

Caption: Workflow for assessing skin and eye irritation potential.

Section 6: Potential Applications and Future Research

This compound has been noted for its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs), due to its fluorescent properties.[12] It is also mentioned as a high-efficiency chemiluminescent substance.[13] Some sources suggest potential applications in medicinal chemistry as an anticancer agent, though specific studies are not publicly available.[12] Further research is required to fully elucidate its biological activity, mechanism of action, and to conduct comprehensive toxicological profiling.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. nucro-technics.com [nucro-technics.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound CAS#: 110904-87-5 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene, a fluorescent agent and chemiluminescent substance.[1] Due to the absence of publicly available quantitative solubility data, this document focuses on qualitative solubility and provides a general experimental protocol for determining the solubility of solid organic compounds in organic solvents.

Introduction

This compound (CAS RN: 110904-87-5) is an organic compound with the molecular formula C₂₈H₂₁ClO₂ and a molecular weight of 424.92 g/mol .[1][2][3] It is recognized for its applications as a blue fluorescent agent and a high-efficiency chemiluminescent substance, primarily utilized in chemical cold light products.[1][4] Understanding its solubility is crucial for its application in various fields, including organic electronics and as a fluorescent probe.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Ether | Soluble[5] |

| Chloroform | Soluble[5] |

| Carbon Tetrachloride | Soluble[5] |

| Water | Insoluble[5] |

This information provides a foundational understanding for solvent selection in applications involving this compound. However, for precise formulation and experimental design, quantitative determination of solubility is recommended.

Experimental Protocol for Solubility Determination